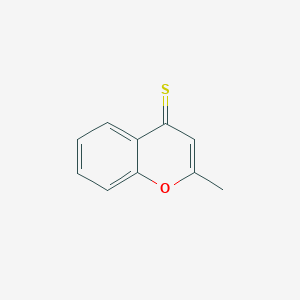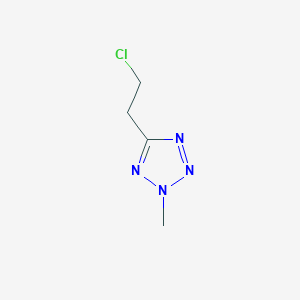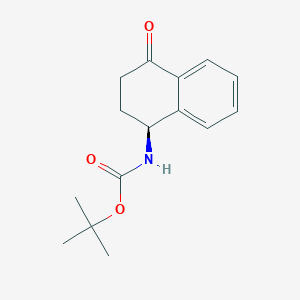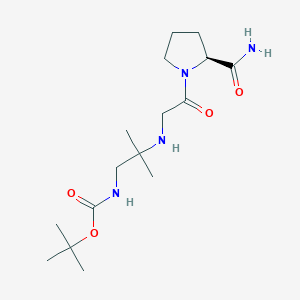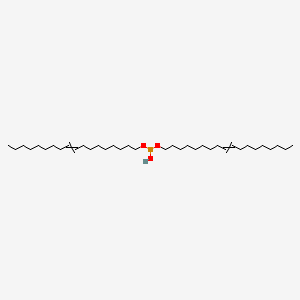
Dioleyl hydrogen phosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioleyl hydrogen phosphite is a chemical compound with the molecular formula C₃₆H₇₁O₃P. It is a liquid dialkyl phosphite with a relatively high molecular weight and low phosphorus content. This compound is known for its stability and resistance to hydrolysis, making it useful in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dioleyl hydrogen phosphite can be synthesized through the reaction of oleyl alcohol with phosphorus trichloride. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
3C18H35OH+PCl3→C36H71O3P+3HCl
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions, such as temperature and pressure, are carefully monitored. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Dioleyl hydrogen phosphite undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphates.
Hydrolysis: It hydrolyzes in both acidic and alkaline solutions to form monoalkyl esters and phosphorous acid.
Substitution: It can participate in substitution reactions where the hydrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions are used to facilitate hydrolysis.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products
Oxidation: Phosphates
Hydrolysis: Monoalkyl esters and phosphorous acid
Substitution: Substituted phosphites
Scientific Research Applications
Dioleyl hydrogen phosphite has a wide range of applications in scientific research and industry:
Chemistry: Used as a stabilizer in polymer production and as an intermediate in the synthesis of other phosphorus-containing compounds.
Biology: Investigated for its potential use in biological systems due to its stability and reactivity.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized as an additive in lubricants, metalworking fluids, and limited slip oil formulations
Mechanism of Action
The mechanism of action of dioleyl hydrogen phosphite involves its interaction with various molecular targets. In industrial applications, it acts as a stabilizer by preventing the degradation of materials. In biological systems, it may interact with cellular components to exert its effects. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Diallyl hydrogen phosphite: Similar in structure but with different alkyl groups.
Dimethyl hydrogen phosphite: A smaller molecule with different physical and chemical properties.
Diethyl hydrogen phosphite: Another similar compound with distinct applications.
Uniqueness
Dioleyl hydrogen phosphite is unique due to its high molecular weight and stability, which make it suitable for specific industrial applications where other phosphites may not perform as well .
Properties
CAS No. |
25088-57-7 |
|---|---|
Molecular Formula |
C36H71O3P |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
bis(octadec-9-enyl) hydrogen phosphite |
InChI |
InChI=1S/C36H71O3P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-40(37)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3 |
InChI Key |
FLAJFZXTYPQIBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOP(O)OCCCCCCCCC=CCCCCCCCC |
Color/Form |
Clear liquid |
density |
0.880 to 0.910 Bulk density = 7.5 lb/gal |
physical_description |
Clear liquid; [HSDB] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


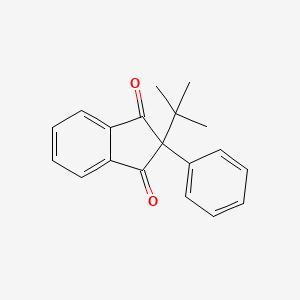
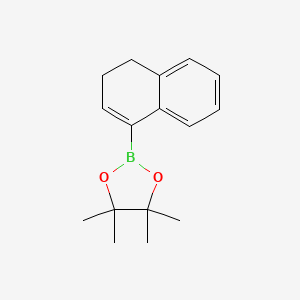
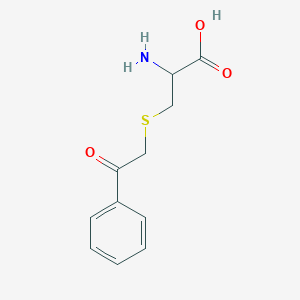
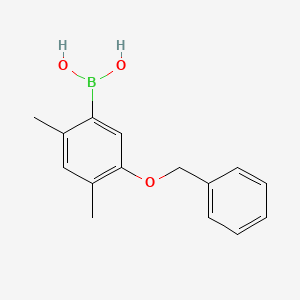
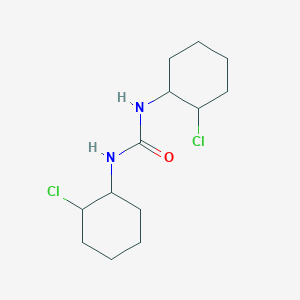
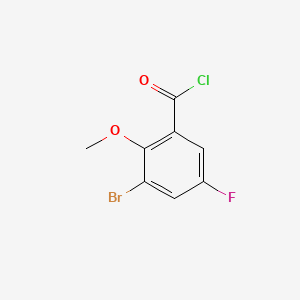
![3-(4-chloro-3-nitro-phenyl)-N-[(3,5-dibromo-4-hydroxy-phenyl)thiocarbamoyl]prop-2-enamide](/img/structure/B14015016.png)
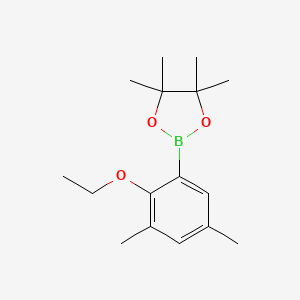
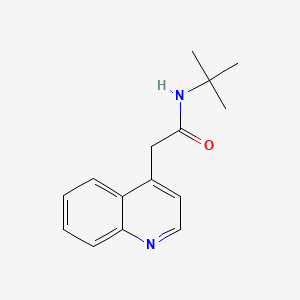
![4-(9-Bromo-2,3-dimethylnaphtho[2,3-b]thiophen-4-yl)-2,6-dimethylphenol](/img/structure/B14015037.png)
